

"2-Chloro-1-phenyl-1-hexanone" molecular weight and formula

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Compound of Interest

Compound Name: 2-Chloro-1-phenyl-1-hexanone

Cat. No.: B13414400

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Technical Monograph: Physicochemical Characterization and Analytical Profiling of **2-Chloro-1-phenyl-1-hexanone**

-chlorohexanophenone.

Executive Summary

This technical guide provides a comprehensive profile of **2-Chloro-1-phenyl-1-hexanone** (also known as

-chlorohexanophenone). While frequently encountered in forensic analysis as a precursor to synthetic cathinones (specifically Hexedrone), this molecule possesses distinct reactivity profiles valuable in legitimate heterocyclic synthesis.^[1] This document outlines the critical physicochemical data, safety protocols for lachrymatory agents, and validated analytical methods (GC-MS/NMR) required for precise identification in research and forensic settings.

Part 1: Chemical Identity & Fundamental Data^[1]^[2]^[3]^[4]^[5]

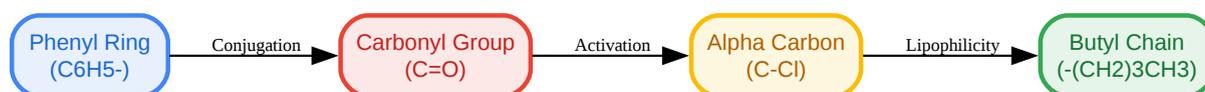
The following data constitutes the core reference standard for this analyte.

Parameter	Specification	Notes
IUPAC Name	2-Chloro-1-phenylhexan-1-one	Systematic nomenclature
Common Name	-Chlorohexanophenone	Refers to substitution at the -carbon
Molecular Formula		Confirmed by elemental accounting
Molecular Weight	210.70 g/mol	Monoisotopic Mass: 210.0811 Da
CAS Number	Not widely listed	See Homologs below for reference standards
Physical State	Pale yellow liquid / Low-melting solid	Tendency to darken upon oxidation
Solubility	DCM, Methanol, Ethyl Acetate	Hydrophobic; insoluble in water

Reference Standards (Homologs): Due to the specific chain length, commercial CAS indexing is often sparse.[1] Researchers frequently cross-reference with:

- 2-Chloropropiophenone: CAS 6084-17-9 (Propyl homolog)[2]
- 2-Bromo-1-phenyl-1-hexanone: CAS 59774-06-0 (Bromo analog, functionally equivalent in synthesis)

Structural Visualization



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Figure 1: Functional group segmentation of **2-Chloro-1-phenyl-1-hexanone** highlighting reactive centers.

Part 2: Analytical Profiling (Forensic & QC)

Identification of **2-chloro-1-phenyl-1-hexanone** requires distinguishing it from its isomers (e.g., 6-chloro-1-phenyl-1-hexanone) and its bromo-analog.

Gas Chromatography-Mass Spectrometry (GC-MS)

The fragmentation pattern is dictated by the stability of the benzoyl cation and α -cleavage.

- Inlet Temperature: 250°C
- Column: DB-5MS or equivalent (30m x 0.25mm)
- Carrier Gas: Helium @ 1.0 mL/min

Fragmentation Logic:

- Base Peak (m/z 105): The benzoyl cation (m/z 105) is the dominant feature, characteristic of alkyl phenyl ketones.^[1]
- Molecular Ion (m/z 210/212): Visible but weak.^[1] The chlorine isotope signature (m/z 210/212) will appear as a 3:1 ratio at m/z 210 and 212.^[1]
- McLafferty Rearrangement: Less prominent due to the halogen, but loss of the alkyl chain can yield characteristic chlorotropylium-like species.^[1]
- α -Cleavage: Loss of the chlorinated alkyl chain yields the benzoyl ion (m/z 105).^[1] Loss of the phenyl group yields the chlorinated acyl ion (m/z ~133).^[1]

Nuclear Magnetic Resonance (-NMR)

Predicted shifts in

(400 MHz):

- 7.9 - 7.4 ppm (m, 5H): Aromatic protons (Ortho protons deshielded by carbonyl).[1]
- 5.10 ppm (t, 1H): The -proton (). This is the diagnostic signal. It appears as a triplet due to coupling with the adjacent methylene group.[1]
- 2.0 - 1.3 ppm (m, 6H): Methylene protons of the hexyl chain.[1]
- 0.90 ppm (t, 3H): Terminal methyl group.[1]

Part 3: Synthetic Utility & Reactivity

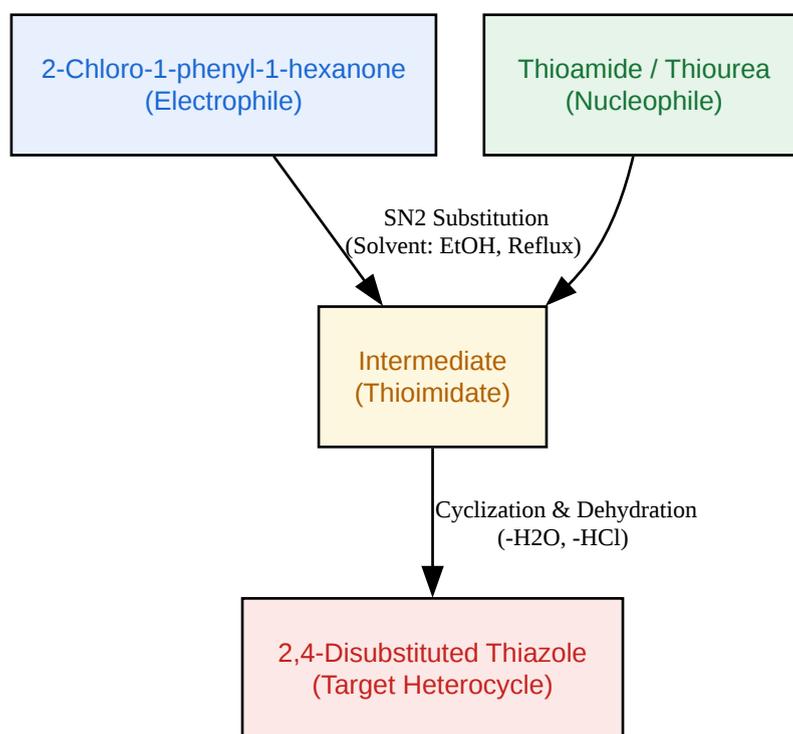
While controlled as a precursor in some jurisdictions, the legitimate chemical utility of

-haloketones lies in the Hantzsch Thiazole Synthesis.[1] This pathway is critical for developing pharmaceutical heterocycles.[1]

Mechanism: Hantzsch Thiazole Formation

The electrophilic

-carbon is attacked by the sulfur nucleophile of a thioamide, followed by cyclization and dehydration.[1]



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Figure 2: The Hantzsch synthesis pathway converting the -haloketone into a bioactive thiazole scaffold.

Experimental Protocol (General Hantzsch):

- Dissolution: Dissolve 1.0 eq of **2-Chloro-1-phenyl-1-hexanone** in Ethanol (0.5 M).
- Addition: Add 1.1 eq of Thiourea (or substituted thioamide).
- Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (disappearance of the non-polar ketone).[1]
- Workup: Cool, neutralize with (releases the free base thiazole), and extract with EtOAc.

Part 4: Safety & Handling Protocols

WARNING: LACHRYMATOR

-Haloketones are potent lachrymators (tear gas agents).[1] They alkylate TRPA1 channels in the sensory nerves, causing severe eye and respiratory irritation.[1]

Mandatory PPE:

- Respiratory: Full-face respirator with organic vapor cartridges (OV/P100) or work strictly inside a certified fume hood.[1]
- Dermal: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves for prolonged handling.[1]
- Decontamination: In case of spill, neutralize with a solution of dilute ammonia or sodium thiosulfate to degrade the alkylating potential before cleaning.[1]

Storage:

- Store at 2–8°C (Refrigerated).
- Protect from light and moisture (hydrolysis releases HCl).[1]
- Stabilize with trace

if acid sensitivity is a concern during long-term storage.

References

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